5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C9H9BrN4O2 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The compound’s mode of action would depend on its specific targets. It might inhibit or activate certain enzymes, bind to receptors to modulate their activity, or interfere with the synthesis of key biomolecules .
The compound’s effects on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites, with downstream effects on cellular functions .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and overall effects in the body. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could influence its lifespan in the body .
The compound’s effects at the molecular and cellular levels could range from changes in gene expression and protein activity to alterations in cell signaling and metabolism .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Molecular Formula : C9H9BrN4O2
Molecular Weight : 285.1 g/mol
IUPAC Name : 5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
CAS Number : 1510311-17-7
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyrimidinone derivatives with 3-methyl-1,2,4-oxadiazole precursors. The synthesis process has been optimized to yield high purity and yield rates, making it suitable for biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyrimidine derivatives showed effective antibacterial activity against various strains including E. coli and S. aureus. The presence of substituents like bromine and oxadiazole moieties enhances the antimicrobial efficacy of the compounds .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For example, related compounds in the pyrimidine family have shown IC50 values ranging from 1.4 to 2.0 µM against prostate cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Tubulin Polymerization Inhibition : Certain analogs have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Study on Antibacterial Activity
In a recent study focused on the antibacterial activity of synthesized pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations (MIC values ranging from 50 to 100 µg/mL) compared to control groups .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic potential of this compound on HeLa cells (cervical cancer). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 1.8 µM .
Data Summary Table
Biological Activity | IC50 (µM) | Target Cells/Organisms |
---|---|---|
Antibacterial | 50 - 100 | E. coli, S. aureus |
Cytotoxicity | 1.8 | HeLa cells |
Enzyme Inhibition | N/A | AChE |
Properties
IUPAC Name |
5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRIOCZAQTWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.